molecular formula C29H30F6N4OS B1600906 1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea CAS No. 852913-19-0

1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea

Cat. No. B1600906
CAS RN: 852913-19-0
M. Wt: 596.6 g/mol
InChI Key: KBYUJTLQXUVPQI-FRSFCCSCSA-N
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Description

This compound is a thiourea derivative, which is a class of organic compounds characterized by the functional group (NH2)2C=S. Thioureas are known for their ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiourea group attached to a bicyclic system and a quinoline ring. The compound also contains two trifluoromethyl groups attached to a phenyl ring .


Chemical Reactions Analysis

Thiourea derivatives are known for their ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states . This makes them useful in various chemical reactions.

Scientific Research Applications

Antibacterial and Anti-MRSA Activity

A study conducted by Dolan et al. (2016) focused on the synthesis and antibacterial evaluation of thiourea-containing compounds, identifying that 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea exhibited significant activity against a range of Gram-positive and Gram-negative bacteria. This compound showed bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), comparable to vancomycin, a well-known antibacterial agent. The study highlighted the potential of this class of compounds as a new class of antibiotics through further development (Dolan et al., 2016).

Organocatalysis and Synthesis

Another area of application involves the use of thiourea derivatives in organocatalysis and synthetic organic chemistry. Balmond et al. (2014) described N,N′‐Bis[3,5‐bis(trifluoromethyl)phenyl]thiourea as an effective hydrogen-bonding organocatalyst in a variety of reactions, showcasing its versatility and utility in facilitating diverse chemical transformations (Balmond et al., 2014).

Solar Cell Applications

Research into the photovoltaic performance enhancement of polymer solar cells has also seen the incorporation of quinoxaline and its derivatives. Hu et al. (2014) investigated copolymers based on benzodithiophene and quinoxaline, finding that increasing the conjugation in the quinoxaline unit improved the solar cells' efficiency. This study presents a clear example of how structural manipulation of quinoxaline derivatives can significantly impact the performance of solar energy devices (Hu et al., 2014).

Advanced Materials and Catalysis

The compound's derivatives have been utilized in the development of advanced materials and catalysts. For example, Saleem et al. (2013) explored the palladation at the benzyl carbon of 2,3-Bis[(phenylchalcogeno)methyl]quinoxaline, leading to palladium complexes that catalyze Suzuki–Miyaura coupling reactions efficiently. This research highlights the potential of quinoxaline derivatives in catalyzing critical reactions in organic synthesis, contributing to the field of catalysis (Saleem et al., 2013).

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h4-6,8,11-14,16-17,25-26H,3,7,9-10,15H2,1-2H3,(H2,37,38,41)/t16-,17-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYUJTLQXUVPQI-FRSFCCSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30F6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457471
Record name 1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852913-19-0
Record name 1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((8α,9S)-10,11-dihydro-6'-methoxy-9-cinchoanyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea
Reactant of Route 2
Reactant of Route 2
1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea
Reactant of Route 3
Reactant of Route 3
1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea
Reactant of Route 4
1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea
Reactant of Route 5
Reactant of Route 5
1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea
Reactant of Route 6
1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea

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